An In-depth Technical Guide to 6-Ethoxy-2,3,4-trifluorobenzaldehyde
An In-depth Technical Guide to 6-Ethoxy-2,3,4-trifluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Ethoxy-2,3,4-trifluorobenzaldehyde is a fluorinated aromatic aldehyde of interest in synthetic and medicinal chemistry. The strategic placement of three fluorine atoms and an ethoxy group on the benzaldehyde scaffold is anticipated to confer unique physicochemical and biological properties. This guide provides a comprehensive overview of the available technical information for this compound. Due to the limited publicly available experimental data for 6-Ethoxy-2,3,4-trifluorobenzaldehyde, this document synthesizes information from closely related analogs and theoretical predictions to offer insights into its physical properties, potential synthetic routes, and expected spectroscopic characteristics. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science.
Introduction
Fluorinated organic molecules are of significant interest in pharmaceutical and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics.[1] Benzaldehyde derivatives, in particular, are versatile building blocks in organic synthesis. The subject of this guide, 6-Ethoxy-2,3,4-trifluorobenzaldehyde, combines a trifluorinated benzene ring with an ethoxy group, presenting a unique scaffold for the development of novel compounds.
The electron-withdrawing nature of the fluorine atoms is expected to influence the reactivity of the aldehyde group and the overall electronic properties of the aromatic ring. The ethoxy group, as an electron-donating group, may modulate these effects and influence the compound's solubility and pharmacokinetic profile. This guide aims to provide a detailed, albeit partially predictive, technical overview of this compound.
Molecular Structure and Chemical Identifiers
A fundamental understanding of the molecular structure is paramount for any chemical investigation.
Figure 1: 2D structure of 6-Ethoxy-2,3,4-trifluorobenzaldehyde.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1980049-36-2 | [2] |
| Molecular Formula | C₉H₇F₃O₂ | Calculated |
| Molecular Weight | 204.15 g/mol | Calculated |
| IUPAC Name | 6-Ethoxy-2,3,4-trifluorobenzaldehyde | IUPAC Nomenclature |
Physical and Chemical Properties
Table 2: Predicted and Comparative Physical Properties
| Property | Value | Notes and Comparative Data |
| Melting Point | Not available | 3-(Trifluoromethoxy)benzaldehyde is a liquid.[6] |
| Boiling Point | Not available | 2,3,4-Trifluorobenzaldehyde has a boiling point of 77-79 °C at 20 mmHg.[3] |
| Density | Not available | 3-(Trifluoromethoxy)benzaldehyde has a density of 1.330 g/mL.[6] |
| Solubility | Expected to be soluble in common organic solvents. | Based on the aromatic and ether functionalities. |
| Appearance | Likely a colorless to light-yellow liquid or low-melting solid. | Based on analogs like 4-(Trifluoromethoxy)benzaldehyde which is a clear colorless liquid.[4] |
Proposed Synthetic Pathways
While a specific, validated synthesis for 6-Ethoxy-2,3,4-trifluorobenzaldehyde is not published, plausible synthetic routes can be devised based on established methodologies for analogous polyfluorinated and alkoxy-substituted benzaldehydes. A common strategy involves the formylation of a suitable precursor.
Formylation of a Precursor Aromatic Compound
A likely synthetic approach would involve the formylation of 1-ethoxy-2,3,4-trifluorobenzene. Several formylation methods are applicable to activated aromatic rings.
Experimental Protocol (Hypothetical): Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds.[7]
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Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of dimethylformamide (DMF) in an inert solvent (e.g., dichloromethane) to 0 °C.
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Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) or oxalyl chloride to the cooled DMF solution. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
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Formylation: Add a solution of 1-ethoxy-2,3,4-trifluorobenzene in the same inert solvent dropwise to the Vilsmeier reagent.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Work-up: Carefully quench the reaction by pouring it into a cold aqueous solution of sodium acetate or sodium bicarbonate.
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Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Figure 2: Hypothetical Vilsmeier-Haack synthesis workflow.
Predicted Spectroscopic Profile
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the functional groups present in 6-Ethoxy-2,3,4-trifluorobenzaldehyde.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic proton, the ethoxy group, and the aldehyde proton.
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Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.
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Aromatic Proton (Ar-H): A multiplet in the aromatic region (δ 6.5-8.0 ppm), likely showing coupling to the adjacent fluorine atoms.
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Ethoxy Group (-OCH₂CH₃): A quartet for the methylene protons (-OCH₂-) around δ 4.0-4.5 ppm, coupled to the methyl protons. A triplet for the methyl protons (-CH₃) around δ 1.2-1.5 ppm, coupled to the methylene protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.
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Aldehyde Carbonyl (C=O): A signal in the highly deshielded region, around δ 185-195 ppm.
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Aromatic Carbons (C-F, C-O, C-H, C-CHO): A series of signals in the aromatic region (δ 110-170 ppm). The carbons directly attached to fluorine will appear as doublets or triplets due to C-F coupling.
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Ethoxy Group (-OCH₂CH₃): A signal for the methylene carbon (-OCH₂-) around δ 60-70 ppm and a signal for the methyl carbon (-CH₃) in the upfield region, around δ 10-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups.
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C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.
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C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
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C-F Stretch: Strong absorption bands in the region of 1000-1400 cm⁻¹.
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C-O Stretch (Ether): An absorption band around 1200-1250 cm⁻¹.
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Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): A peak at m/z = 204.04, corresponding to the molecular weight of the compound.
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Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO) and the ethoxy group.
Potential Applications
Given the structural motifs present in 6-Ethoxy-2,3,4-trifluorobenzaldehyde, it is a promising candidate for applications in medicinal chemistry and materials science.
-
Medicinal Chemistry: The trifluoromethyl group is a common feature in many pharmaceuticals, where it can improve metabolic stability and binding affinity.[1][8][9] The aldehyde functionality allows for its incorporation into a wide variety of heterocyclic and other complex molecular scaffolds with potential biological activity.[8]
-
Materials Science: Fluorinated aromatic compounds are used in the synthesis of liquid crystals, polymers, and other advanced materials. The unique electronic properties of this compound could be exploited in the design of new functional materials.
Safety and Handling
Specific safety data for 6-Ethoxy-2,3,4-trifluorobenzaldehyde is not available. However, based on related compounds, the following precautions should be taken.[4][6][10]
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Health Hazards: Likely to be harmful if swallowed, and may cause skin and eye irritation.[4][6]
-
Fire Hazards: May be a combustible liquid. Keep away from heat, sparks, and open flames.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
6-Ethoxy-2,3,4-trifluorobenzaldehyde is a chemical compound with significant potential in various fields of chemical research and development. While specific experimental data on its physical properties and spectroscopic characteristics are currently limited, this guide provides a comprehensive overview based on the analysis of analogous compounds and established chemical principles. The proposed synthetic pathways and predicted spectroscopic data offer a valuable starting point for researchers interested in working with this molecule. As with any chemical of which the properties are not fully characterized, appropriate safety precautions should be taken during handling and use. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this promising fluorinated building block.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nextsds.com [nextsds.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. fishersci.se [fishersci.se]
- 7. sciforum.net [sciforum.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
